

# (2-Aminopyrimidin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054

[Get Quote](#)

(2-Aminopyrimidin-4-yl)methanol has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its inherent structural features, featuring a hydrogen bond donor and acceptor-rich pyrimidine core, make it a privileged scaffold for designing potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammatory disorders. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of (2-Aminopyrimidin-4-yl)methanol, tailored for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property            | Value                                          | Source                                  |
|---------------------|------------------------------------------------|-----------------------------------------|
| CAS Number          | 2164-67-2                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight    | 125.13 g/mol                                   | <a href="#">[3]</a>                     |
| IUPAC Name          | (2-aminopyrimidin-4-yl)methanol                | <a href="#">[1]</a>                     |
| Physical Form       | Solid                                          | <a href="#">[1]</a>                     |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | <a href="#">[1]</a>                     |
| Purity              | ≥98%                                           | <a href="#">[1]</a>                     |

## Synthesis of (2-Aminopyrimidin-4-yl)methanol

The primary synthetic route to **(2-Aminopyrimidin-4-yl)methanol** involves the reduction of a corresponding ester, such as ethyl 2-aminopyrimidine-4-carboxylate. Lithium aluminium hydride (LiAlH<sub>4</sub>) is a commonly employed reducing agent for this transformation.

## Experimental Protocol: Reduction of Ethyl 2-aminopyrimidine-4-carboxylate

Materials:

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Lithium aluminium hydride (LiAlH<sub>4</sub>) solution (2 M in THF)
- Tetrahydrofuran (THF), anhydrous
- Water
- Potassium hydroxide solution (20% aqueous)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

## Procedure:

- Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (72.3 g, 339 mmol) in anhydrous tetrahydrofuran (900 mL) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add a 2 M solution of LiAlH<sub>4</sub> in THF (195 mL, 390 mmol) dropwise over a period of 1 hour, maintaining the temperature at 0°C.
- After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
- Allow the mixture to warm to room temperature and continue stirring overnight.
- Upon completion of the reaction (monitored by TLC), cool the mixture back to 0°C.
- Carefully quench the reaction by the sequential and dropwise addition of water (15 mL), 20% aqueous potassium hydroxide solution (15 mL), and then water (30 mL).
- Stir the resulting mixture for 1 hour.
- Dry the mixture with anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter the solid, and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure and dry the residue under vacuum to yield the final product, (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.<sup>[4]</sup>

[Click to download full resolution via product page](#)

**Caption:** Synthetic workflow for **(2-Aminopyrimidin-4-yl)methanol**.

## Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors.<sup>[5]</sup> It mimics the adenine core of ATP and typically forms one or more crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.<sup>[5]</sup> **(2-Aminopyrimidin-4-yl)methanol** provides a versatile handle (the hydroxymethyl group) for further chemical modifications to explore the solvent-exposed regions of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This building block has been instrumental in the development of inhibitors for a range of kinases, including:

- Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.<sup>[5]</sup> Several clinical candidates targeting these kinases incorporate the 2-aminopyrimidine scaffold.<sup>[5]</sup>
- Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.<sup>[6]</sup>
- Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have shown synergistic antitumor effects.<sup>[7]</sup>

## Quantitative Data on 2-Aminopyrimidine-Based Inhibitors

The following table summarizes the inhibitory activities of several compounds featuring the 2-aminopyrimidine scaffold against their respective kinase targets.

| Compound                                   | Target Kinase(s)     | IC <sub>50</sub> (nM) | Reference |
|--------------------------------------------|----------------------|-----------------------|-----------|
| Alisertib (MLN8237)                        | AURKA                | 1.2                   | [5]       |
| Barasertib (AZD1152)                       | AURKB                | 0.37                  | [5]       |
| AMG900                                     | AURKB                | 4                     | [5]       |
| BI2536                                     | PLK1                 | 0.83                  | [5]       |
| BI6727                                     | PLK1                 | 0.87                  | [5]       |
| Compound 8e                                | CDK9 / HDAC1         | 88.4 / 168.9          | [7]       |
| Compound 9e                                | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7    | [7]       |
| 4-piperazinyl-2-aminopyrimidine derivative | JAK2                 | 27                    | [6]       |
| Compound 8h                                | PLK4                 | 6.7                   | [8]       |

## Visualization of a Key Signaling Pathway: The JAK-STAT Pathway

Inhibitors derived from **(2-Aminopyrimidin-4-yl)methanol** can effectively target kinases like JAK2, thereby modulating downstream signaling cascades such as the JAK-STAT pathway.

[Click to download full resolution via product page](#)

**Caption:** Inhibition of the JAK-STAT pathway by a 2-aminopyrimidine-based inhibitor.

# General Experimental Protocol for Derivatization

The hydroxymethyl group of **(2-Aminopyrimidin-4-yl)methanol** is a convenient point for chemical modification, often through reactions like etherification or esterification. A common strategy in medicinal chemistry is the nucleophilic aromatic substitution (SNAr) reaction on a suitable heterocyclic partner.

## Generalized Protocol for SNAr Reaction

### Materials:

- **(2-Aminopyrimidin-4-yl)methanol**
- An electron-deficient (hetero)aryl chloride/fluoride
- A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
- A suitable solvent (e.g., isopropanol, DMSO, or DMF)

### Procedure:

- To a solution of the electron-deficient (hetero)aryl halide (1.0 eq) in the chosen solvent, add **(2-Aminopyrimidin-4-yl)methanol** (1.0-1.2 eq) and the base (2.0-3.0 eq).
- Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

## Conclusion

**(2-Aminopyrimidin-4-yl)methanol** stands out as a high-value building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups on the bio-relevant 2-aminopyrimidine scaffold provide a robust platform for the rapid generation of diverse compound libraries. Its proven utility in the development of potent and selective kinase inhibitors underscores its continued importance in the quest for novel therapeutics to address a wide range of human diseases. The data and protocols presented herein serve as a comprehensive resource for researchers aiming to leverage the potential of this versatile molecule in their drug discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-Aminopyrimidin-4-yl)methanol | 2164-67-2 [sigmaaldrich.com]
- 2. 2164-67-2|(2-Aminopyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 3. (2-Aminopyrimidin-4-yl)methanol [myskinrecipes.com]
- 4. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(2-Aminopyrimidin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151054#2-aminopyrimidin-4-yl-methanol-as-a-building-block-in-medicinal-chemistry>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)